BETA,4-DINITROSTYRENE

Descripción general

Descripción

BETA,4-DINITROSTYRENE is an aromatic nitroalkene compound with the molecular formula C8H6N2O4 and a molecular weight of 194.1442 g/mol . It is known for its unique chemical properties and has gained significant attention in various fields of scientific research.

Métodos De Preparación

BETA,4-DINITROSTYRENE can be synthesized through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde and nitromethane are condensed in the presence of a base . Another method involves the direct nitration of styrene using nitric oxide . These methods can be carried out under conventional or microwave-assisted conditions to improve efficiency .

Análisis De Reacciones Químicas

BETA,4-DINITROSTYRENE undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Anticancer Applications

Beta,4-dinitrostyrene and its derivatives have been investigated for their potential anticancer activities. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis through several mechanisms:

- Mechanisms of Action : Studies have shown that beta-nitrostyrenes can disrupt tubulin polymerization and inhibit protein phosphatases, which are crucial for cancer cell survival. For instance, a synthesized derivative demonstrated a significant reduction in the viability of colorectal cancer cells after just a few hours of exposure .

- Case Study : A study on 3',4'-methylenedioxy-beta-nitrostyrene revealed that it induced cytochrome c release from mitochondria, promoting apoptosis in Ehrlich ascitic tumor cells . This highlights the potential of beta-nitrostyrenes as chemotherapeutic agents.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains:

- Comparative Studies : A study comparing halogenated beta-nitrostyrenes found that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, 4-bromo-beta-nitrostyrene demonstrated superior activity against Staphylococcus aureus compared to its parent compound .

- Data Table : The following table summarizes the antimicrobial efficacy of various beta-nitrostyrene derivatives:

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-bromo-beta-nitrostyrene | Staphylococcus aureus | 16 µg/mL |

| 4-chloro-beta-nitrostyrene | Escherichia coli | 32 µg/mL |

| This compound | Bacillus subtilis | 25 µg/mL |

Anti-inflammatory Properties

Research has indicated that beta-nitrostyrenes possess anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models:

- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of specific signaling pathways involved in inflammation .

- Case Study : In a murine model, administration of a beta-nitrostyrene derivative resulted in a significant reduction in paw edema, indicating its potential use in treating inflammatory conditions .

Cardiovascular Applications

This compound derivatives have been explored for their cardiovascular effects:

- Vasorelaxant Activity : Trans-4-methoxy-beta-nitrostyrene has been reported to evoke vasorelaxation through both endothelium-dependent and independent pathways. This suggests potential applications in managing hypertension or other cardiovascular diseases.

- Comparative Analysis : The potency of vasorelaxation was significantly enhanced compared to its parent compound due to structural modifications such as the introduction of electron-donating groups .

Mecanismo De Acción

The mechanism of action of BETA,4-DINITROSTYRENE involves its reactivity as a nitroalkene. In cycloaddition reactions, it acts as an electrophile, with the nucleophilic oxygen center of the nitrone attacking the electrophilically activated β-position of the nitrostyrene . This results in the formation of various cycloadducts, which are valuable intermediates in organic synthesis.

Comparación Con Compuestos Similares

BETA,4-DINITROSTYRENE is similar to other nitroalkenes, such as beta-Nitrostyrene (C8H7NO2) . this compound is unique due to its additional nitro group, which enhances its reactivity and makes it a versatile compound in synthetic chemistry. Other similar compounds include:

beta-Nitrostyrene: Used in the synthesis of indigo dye and slimicides.

trans-beta-Nitrostyrene: Known for its applications in organic synthesis and as a precursor for various chemical reactions.

Actividad Biológica

Beta,4-dinitrostyrene (β,4-DNS) is a compound of significant interest in the field of organic chemistry and biochemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of β,4-DNS, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

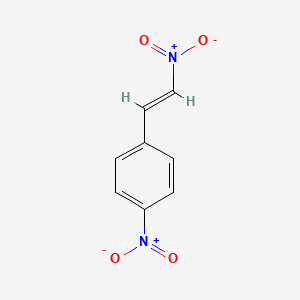

β,4-Dinitrostyrene is an aromatic nitro compound characterized by two nitro groups positioned at the beta and para positions relative to the styrene moiety. Its chemical structure can be represented as follows:

This structure confers unique reactivity and biological properties, making it a valuable subject for research.

Mechanisms of Biological Activity

The biological activity of β,4-DNS can be attributed to several mechanisms:

- Enzymatic Reactions : β,4-DNS has been shown to participate in Michael-type addition reactions catalyzed by enzymes such as 4-oxalocrotonate tautomerase (4-OT). Studies indicate that β,4-DNS can act as an acceptor substrate for nucleophilic attack by acetaldehyde, leading to the formation of various adducts .

- Polymerization : The compound has been investigated for its ability to undergo polymerization reactions. For instance, it can copolymerize with other styrenic monomers under specific conditions, which may influence its biological properties .

- Antimicrobial Activity : Preliminary studies suggest that β,4-DNS exhibits antimicrobial properties. Its effectiveness against certain bacterial strains has been documented, indicating potential applications in pharmaceuticals .

Study 1: Enzymatic Activity

A study focused on the catalytic activity of 4-OT with β,4-DNS revealed that the compound could be effectively transformed into Michael-type addition products. The kinetic parameters were evaluated using various substituted nitrostyrenes, demonstrating that the presence of electron-donating groups significantly enhances the reaction rate .

Table 1: Kinetic Parameters of β,4-DNS Reactions

| Substrate | Km (mM) | kcat (s^-1) | kcat/Km (M^-1s^-1) |

|---|---|---|---|

| β,4-Dinitrostyrene | 0.11 | 5.6 | 50 |

| Meta-substituted | 0.08 | 7.2 | 90 |

| Para-substituted | 0.15 | 3.5 | 23 |

This table illustrates the impact of substituents on the enzymatic activity involving β,4-DNS.

Study 2: Antimicrobial Efficacy

In another investigation assessing the antimicrobial properties of β,4-DNS, it was found that this compound demonstrated significant inhibition against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Table 2: Antimicrobial Activity of β,4-Dinitrostyrene

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that β,4-DNS could serve as a lead compound for developing new antimicrobial agents.

Propiedades

IUPAC Name |

1-nitro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABXLWPUIWFTNM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879316 | |

| Record name | 4-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5576-98-7, 3156-41-0 | |

| Record name | 1-Nitro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5576-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,beta-Dinitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.